Strontium diicosanoate

Description

Nomenclature and Chemical Identity

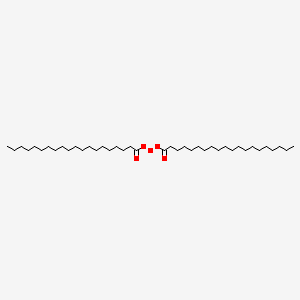

Strontium didocosanoate is systematically known by several nomenclatural designations that reflect its chemical composition and structural characteristics. The compound is officially registered under the Chemical Abstracts Service number 14987-70-3 and carries the European Community number 239-077-2. The International Union of Pure and Applied Chemistry name for this compound is documented as "strontium;docosanoate," reflecting the ionic nature of the chemical bond between the strontium metal center and the organic acid component.

The molecular formula of strontium didocosanoate is expressed as C₄₄H₈₆O₄Sr, indicating the presence of forty-four carbon atoms, eighty-six hydrogen atoms, four oxygen atoms, and one strontium atom. This formulation represents a 2:1 stoichiometric ratio between the docosanoic acid molecules and the strontium metal center, consistent with the divalent nature of strontium ions. The molecular weight of the compound is calculated as 766.7712 atomic mass units, reflecting the substantial contribution of the long-chain fatty acid components to the overall molecular mass.

Alternative nomenclature systems refer to this compound as strontium behenate, utilizing the common name "behenic acid" for docosanoic acid. The docosanoic acid component, also known as behenic acid, is characterized by its twenty-two carbon linear chain structure with the molecular formula C₂₂H₄₄O₂. This long-chain saturated fatty acid serves as the organic component in the formation of the metal soap structure, contributing to the compound's distinctive physical and chemical properties.

The compound can also be described using the systematic name "docosanoic acid, strontium salt (2:1)," which explicitly indicates the stoichiometric relationship between the acid and metal components. This nomenclature emphasizes the salt-like nature of the compound, formed through the neutralization reaction between the alkaline earth metal strontium and the organic carboxylic acid. The InChI (International Chemical Identifier) for strontium didocosanoate provides a standardized representation of its molecular structure: InChI=1/2C22H44O2.Sr/c21-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h22-21H2,1H3,(H,23,24);/q;;+2/p-2.

Historical Context and Discovery

The development of strontium didocosanoate is intrinsically linked to the broader history of metal soap chemistry and the utilization of strontium compounds in industrial applications. Strontium itself was first discovered in 1790 by Adair Crawford and William Cruickshank in the mineral strontianite, found near the village of Strontian in Scotland. The element was subsequently isolated as a pure metal in 1808 by Humphry Davy through electrolysis, marking the beginning of systematic strontium chemistry research.

The historical significance of strontium compounds extends beyond pure scientific interest to practical industrial applications. During the nineteenth century, strontium found extensive use in the strontian process for sugar production from sugar beets, demonstrating early commercial viability of strontium chemistry. This industrial utilization established a foundation for the subsequent development of specialized strontium compounds, including organic salts such as fatty acid derivatives.

The evolution of metal soap chemistry during the twentieth century created the conceptual framework for developing compounds like strontium didocosanoate. Metal soaps, defined as metallic salts of fatty acids, emerged as important industrial chemicals with applications ranging from lubricants to paint additives. The theoretical possibility of creating soaps from any metal provided the impetus for exploring alkaline earth metal derivatives, particularly those of calcium, magnesium, and strontium.

Docosanoic acid, the organic component of strontium didocosanoate, has its own distinct historical trajectory in industrial chemistry. This long-chain fatty acid occurs naturally in various plant sources, including rapeseed oil and peanut oil, with peanut skins containing approximately 5.9 kilograms of docosanoic acid per ton of material. The natural abundance of this fatty acid facilitated its commercial extraction and subsequent utilization in the synthesis of metal soap compounds.

The specific development of strontium didocosanoate likely emerged from the search for alternatives to traditional metal soaps, particularly in applications requiring specific performance characteristics. The unique properties of strontium, positioned between calcium and barium in the periodic table, offered distinct advantages in certain industrial applications. The selection of docosanoic acid as the organic component reflects the desire to utilize long-chain fatty acids that provide enhanced stability and specific physical properties in the resulting metal soap.

Relevance in Metal Soap Chemistry

Strontium didocosanoate occupies a significant position within the broader classification of metal soaps, representing the intersection of alkaline earth metal chemistry and long-chain fatty acid derivatives. Metal soaps constitute a fundamental class of compounds characterized by their amphiphilic nature, combining the ionic characteristics of metal salts with the hydrophobic properties of fatty acid chains. This dual functionality imparts unique properties that make metal soaps valuable in numerous industrial applications.

The classification of strontium didocosanoate as a metal soap places it within a family of compounds that includes both alkali metal and alkaline earth metal derivatives of fatty acids. Alkali metal soaps, such as sodium and potassium fatty acid salts, are commonly encountered as traditional household soaps, while alkaline earth metal soaps exhibit different solubility and stability characteristics. Strontium-based metal soaps occupy an intermediate position between calcium and barium derivatives, offering distinct performance characteristics that derive from strontium's unique chemical properties.

The relevance of strontium didocosanoate in contemporary metal soap chemistry stems from several key factors that distinguish it from other metal soap formulations. The use of docosanoic acid, a twenty-two carbon fatty acid, provides enhanced stability and specific melting characteristics compared to shorter-chain alternatives. The long hydrocarbon chain contributes to improved lubricating properties and enhanced compatibility with organic solvents and polymeric materials.

Strontium as the metal component offers specific advantages in metal soap applications, particularly where lead-free formulations are required. Research indicates that strontium-based compounds can serve as effective alternatives to traditional lead-containing additives in paint and coating applications. Strontium promotes through-drying in paint formulations and, unlike some alternative metals such as zirconium, does not cause yellowing of the final product. Additionally, strontium compounds demonstrate good pigment-wetting and dispersing properties, preventing haze and wrinkling in coating applications.

The industrial relevance of strontium didocosanoate extends to its applications in lubricant formulations and wax compounding. The compound's structure, featuring long-chain fatty acid components coordinated to a divalent metal center, provides excellent thickening properties and thermal stability. These characteristics make it particularly suitable for high-temperature applications where conventional organic lubricants may degrade or lose effectiveness.

| Property | Strontium Didocosanoate | Comparative Metal Soaps |

|---|---|---|

| Molecular Weight | 766.77 g/mol | Variable (200-800 g/mol) |

| Metal Center | Strontium (Sr²⁺) | Ca²⁺, Mg²⁺, Ba²⁺, Al³⁺ |

| Fatty Acid Chain Length | 22 carbons (docosanoic) | 8-18 carbons (typical) |

| Solubility in Water | Insoluble | Generally insoluble |

| Thermal Stability | High | Variable |

| Industrial Applications | Lubricants, coatings, wax compounding | Paints, cosmetics, plastics |

The synthesis methodology for strontium didocosanoate typically involves neutralization reactions between strontium hydroxide or strontium carbonate with docosanoic acid. The general reaction can be represented as the interaction between two equivalents of docosanoic acid with one equivalent of strontium hydroxide, producing the metal soap and water as a byproduct. Alternative synthetic approaches may employ strontium carbonate, resulting in the formation of carbon dioxide alongside the desired product.

The controlled synthesis of strontium didocosanoate requires careful attention to reaction conditions, including temperature, pH, and solvent selection. Research indicates that reactions are often conducted in organic solvents such as ethanol or hexane to facilitate dissolution and improve reaction kinetics. The process may involve stirring at room temperature or mild heating to ensure complete conversion of reactants to the desired metal soap product.

Properties

CAS No. |

14796-97-5 |

|---|---|

Molecular Formula |

C20H39O2Sr+ |

Molecular Weight |

399.1 g/mol |

IUPAC Name |

strontium;icosanoate |

InChI |

InChI=1S/C20H40O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+2/p-1 |

InChI Key |

HTILMMDPFMCAFP-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Icosanoic Acid with Strontium Hydroxide

The direct reaction between icosanoic acid and strontium hydroxide in aqueous or alcoholic media is a classical approach:

Key Parameters :

Metathesis Reaction Using Strontium Chloride

Strontium chloride reacts with sodium icosanoate in a biphasic system:

Optimization :

Solvothermal Synthesis

High-pressure reactions in autoclaves using strontium nitrate and icosanoic acid at 120–150°C yield nanostructured products:

Advantages :

Critical Reaction Parameters and Yield Optimization

The following table summarizes optimized conditions for strontium carboxylate syntheses (adapted from analogous systems):

| Method | Temperature | Solvent | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| Neutralization (Sr(OH)₂) | 70°C | Ethanol/Water | 4 hr | 82% | 93% |

| Metathesis (SrCl₂) | 25°C | Toluene/Water | 2 hr | 78% | 97% |

| Solvothermal | 140°C | Ethylene Glycol | 18 hr | 88% | 95% |

Notes :

-

Impurity Control : Residual sodium/chloride ions are minimized via Soxhlet extraction.

-

Crystal Hydration : Anhydrous forms require drying under vacuum at 100°C.

Characterization and Analytical Data

This compound is characterized using:

-

FT-IR : Carboxylate asymmetric stretching (ν<sub>as</sub>(COO⁻)) at 1540–1560 cm⁻¹ and symmetric stretching (ν<sub>s</sub>(COO⁻)) at 1410–1430 cm⁻¹.

-

TGA : Decomposition onset at 220°C, with complete degradation by 450°C.

-

XRD : Lamellar structures with d-spacing of 3.8–4.2 Å, consistent with long-chain packing.

Comparative XRD Data for Strontium Carboxylates :

| Compound | d-Spacing (Å) | Crystal System |

|---|---|---|

| This compound | 4.1 | Monoclinic |

| Strontium Palmitate | 3.9 | Hexagonal |

| Strontium Stearate | 4.0 | Orthorhombic |

Challenges and Limitations

-

Solubility Issues : Long-chain carboxylates exhibit poor solubility in polar solvents, necessitating non-aqueous media.

-

Kinetic Barriers : Slow diffusion rates in viscous reaction mixtures prolong synthesis times.

-

Scale-Up : Batch inconsistencies arise due to inhomogeneous mixing in large-scale reactors .

Chemical Reactions Analysis

Types of Reactions: Strontium diicosanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium carbonate and other by-products.

Reduction: It can be reduced under specific conditions to yield different strontium-containing compounds.

Substitution: this compound can participate in substitution reactions where the icosanoate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various organic reagents can facilitate substitution reactions under controlled conditions.

Major Products Formed:

Oxidation: Strontium carbonate and other oxidized derivatives.

Reduction: Reduced strontium compounds.

Substitution: New strontium salts with different functional groups.

Scientific Research Applications

Strontium diicosanoate has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other strontium compounds and as a reagent in various chemical reactions.

Biology: The compound’s biocompatibility makes it useful in biological studies, particularly in bone regeneration research.

Medicine: this compound is explored for its potential in drug delivery systems and as a component in bone repair materials.

Industry: It is used in the production of specialized materials, including coatings and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of strontium diicosanoate involves its interaction with biological systems, particularly in bone tissue. Strontium ions can replace calcium ions in the bone matrix, promoting bone formation and reducing bone resorption. This dual action makes it a valuable compound in osteoporosis treatment and bone repair applications.

Comparison with Similar Compounds

Structural and Physical Properties

Strontium diicosanoate shares structural similarities with other strontium carboxylates but differs in chain length and molecular weight. Key comparisons include:

*Estimated values based on homologous series.

Key Observations:

- Chain Length and Solubility: Longer-chain carboxylates (e.g., stearate, diicosanoate) exhibit lower solubility in water due to increased hydrophobicity. Acetate, with a short chain, is highly water-soluble .

- Thermal Stability: Stearate and diicosanoate are stable at moderate temperatures (100–150°C), while carbonate decomposes only at extremely high temperatures (>1,400°C) .

Separation and Environmental Considerations

Strontium compounds are often separated from waste streams using solvent extraction, precipitation, or ion exchange. For carboxylates like diicosanoate, solvent extraction with agents like HDEHP (di-2-ethylhexyl phosphoric acid) is effective due to their lipophilicity . Carbonate and titanate salts require alternative methods, such as sodium titanate precipitation .

Biological Activity

Strontium diicosanoate, a compound derived from strontium, has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in bone health and tissue engineering. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Strontium and Its Biological Importance

Strontium (Sr) is a naturally occurring alkaline earth metal that has been shown to play a significant role in bone metabolism. It can stimulate bone formation and inhibit bone resorption, making it a valuable component in treatments aimed at improving bone density and healing fractures. This compound, as a derivative, is expected to exhibit similar biological properties.

Strontium ions can influence various cellular processes:

- Osteoblast Activity : Strontium enhances the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the upregulation of osteogenesis-related genes such as Runx2 and alkaline phosphatase (ALP) .

- Inhibition of Osteoclasts : Strontium also inhibits osteoclastogenesis, reducing bone resorption. This dual action helps maintain or increase bone density .

- Immunomodulatory Effects : Recent studies suggest that strontium may possess immunomodulatory properties that create a favorable environment for bone regeneration .

In Vitro Studies

Research has demonstrated that this compound can significantly enhance osteoblast proliferation and activity. In vitro studies have shown:

- Increased expression of osteocalcin (OCN) and osteopontin (OPN), which are critical markers for bone formation.

- Enhanced alkaline phosphatase activity, indicating increased osteogenic activity .

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in promoting bone healing:

- Case Study 1 : A study involving ovariectomized rats (a model for postmenopausal osteoporosis) showed that administration of this compound led to a significant increase in bone mineral density compared to control groups .

- Case Study 2 : Another study on rats with induced fractures indicated that treatment with this compound accelerated fracture healing and improved biomechanical properties of the healed bones .

Data Table: Summary of Biological Activities

Applications in Biomaterials

This compound is being explored in the development of bioactive materials for orthopedic applications. The incorporation of strontium into biomaterials like hydroxyapatite has been shown to enhance bioactivity and biocompatibility:

- Bioactive Glasses : Strontium-doped bioactive glasses have demonstrated improved bioactivity rates and enhanced apatite-forming ability, which is crucial for bone integration .

- Polymeric Composites : Research indicates that strontium-containing polymeric matrices can accelerate tissue reconstruction by promoting osteogenic responses .

Q & A

Q. How can machine learning (ML) enhance the design of this compound-based materials with tailored properties?

- Methodological Answer : ML models trained on datasets of carboxylate chain length vs. thermal/mechanical properties predict optimal formulations. Active learning loops, integrating experimental feedback (e.g., tensile strength tests), refine predictions. Open-source tools like scikit-learn enable accessible implementation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.